(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
Overview
Description
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agents :
- The compound has been explored for its potential as an antifungal agent. Specifically, derivatives of 1,3-thiazole, closely related to (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride, have shown promising results in this field. Narayana et al. (2004) synthesized compounds with 1,3-thiazole structures that were screened for their antifungal activity (Narayana et al., 2004).
Anticancer Activity :
- Research has also been conducted on derivatives of 1,3-thiazole for their potential in treating cancer. Gomathi Vellaiswamy & S. Ramaswamy (2017) synthesized Co(II) complexes of derivatives that showed promising anticancer activity in vitro (Vellaiswamy & Ramaswamy, 2017).
Antibacterial Properties :
- The compound's derivatives have also been studied for their antibacterial properties. Studies like the one by Anuse et al. (2019) on 2-aminobenzothiazoles derivatives revealed good to moderate activity against selected bacterial strains (Anuse et al., 2019).
Antimicrobial Coatings :
- In the field of materials science, derivatives of 1,3-thiazole have been used to create antimicrobial coatings. The research conducted by El‐Wahab et al. (2014) demonstrated the effective antimicrobial effect of such coatings (El‐Wahab et al., 2014).
Neuroprotective Agents :
- Additionally, derivatives of 1,3-thiazole have been evaluated for their neuroprotective properties. Ohkubo et al. (1995) synthesized various 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity, suggesting potential applications in neuroprotection (Ohkubo et al., 1995).
Properties
IUPAC Name |
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBRMKLVIXIBV-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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